![molecular formula C20H13N3O2S B2981728 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315683-21-7](/img/structure/B2981728.png)
5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C20H13N3O2S and its molecular weight is 359.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A compound closely related to 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one was synthesized, and its structure was determined using NMR, FT-IR spectroscopy, and MS. X-ray diffraction and DFT calculations were used for molecular crystal structure optimization. This research highlights the methods and analysis techniques vital for the structural determination of similar compounds (Sun et al., 2021).
Chemical Synthesis of Derivatives
- The synthesis of novel derivatives of 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one was achieved through a process involving condensation and cyclisation, producing compounds in good yields. This process is crucial for the development of various derivatives, including those similar to the target compound (Liu et al., 2017).
Pharmacological Potential
- Quinazoline-containing compounds, structurally related to the target compound, have been identified as inverse agonists at the histamine H4 receptor, suggesting potential pharmacological applications. Their dual action at the histamine H1 and H4 receptors indicates possible therapeutic benefits (Smits et al., 2008).
Receptor Binding Studies
- N-Methylpiperazino-substituted derivatives of quinazoline, which are structurally similar to the target compound, have shown significant binding to various receptors like α1, 5-HT1A, and 5-HT2A. This indicates the potential of such compounds in CNS-related applications (Mokrosz et al., 1996).
Anticancer Activity
- Phthalazino[1,2-b]quinazolinones have been identified as p53 activators in cancer cells, indicating their potential as anticancer agents. They have shown effectiveness in causing cell cycle arrest and inducing apoptosis, which are key mechanisms in cancer treatment (Zhang et al., 2017).
Novel Synthesis Methods
- Innovative methods for synthesizing 5-benzoyl-8H-phthalazino[1,2-b]quinazolin-8-one derivatives have been developed. This indicates the evolving techniques in the synthesis of complex molecules like the target compound (Liu et al., 2018).
Antimicrobial Activity
- Related compounds have demonstrated significant antimicrobial activity, suggesting that derivatives of this compound could have similar properties and potential applications in treating bacterial and fungal infections (Akhaja & Raval, 2012).
Mecanismo De Acción
Target of action
Quinazolinone and quinazoline derivatives, which this compound is a part of, have been found to have a wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization . .
Mode of action
The mode of action of quinazolinone and quinazoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.
Biochemical pathways
Quinazolinone and quinazoline derivatives can affect a variety of biochemical pathways due to their wide range of biological activities . .
Propiedades
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)quinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20-16-9-3-4-10-17(16)21-18-14-7-1-2-8-15(14)19(22-23(18)20)26-12-13-6-5-11-25-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQJXMIMJCFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2SCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

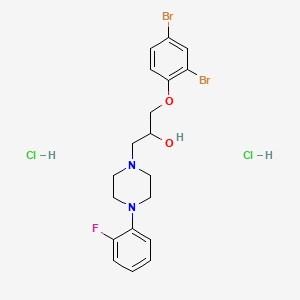
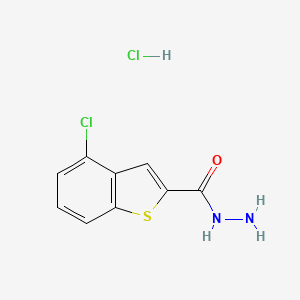
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

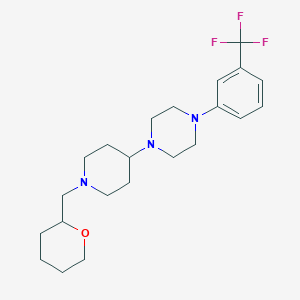
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
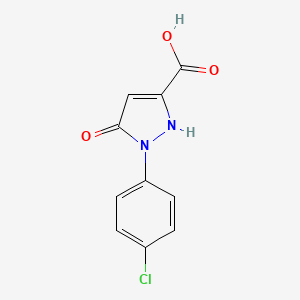
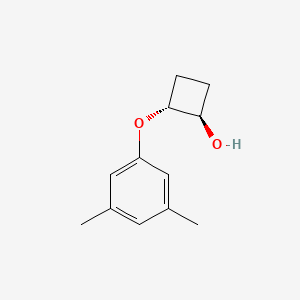
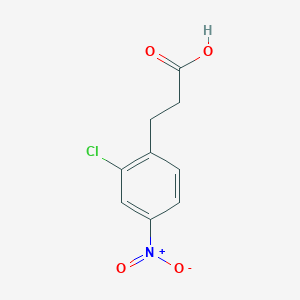
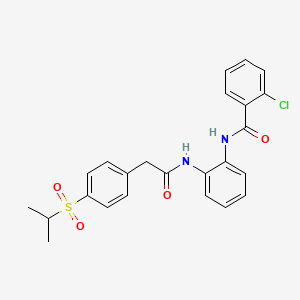
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
